N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Overview
Description
N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as compound X, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Compound X is a positive allosteric modulator of the cannabinoid receptor type 1 (CB1). It enhances the binding of endogenous cannabinoids to CB1 receptors, resulting in increased signaling and modulation of neuronal activity. This mechanism of action is similar to that of other CB1 positive allosteric modulators, such as Org27569 and GAT211.
Biochemical and Physiological Effects:
Compound X has been shown to have potent anticonvulsant and analgesic effects in animal models. It has also been shown to have anti-inflammatory properties, which may be related to its activity at CB1 receptors. Additionally, N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has been shown to modulate the release of neurotransmitters, including dopamine and glutamate, in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X in lab experiments is its potency and selectivity for CB1 receptors. This allows for precise modulation of neuronal activity and signaling. However, one limitation of using N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X is its limited solubility in water, which may require the use of organic solvents in experiments.
Future Directions
There are several future directions for research on N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X. One area of interest is the development of more potent and selective CB1 positive allosteric modulators. Additionally, further investigation into the mechanisms underlying the anticonvulsant, analgesic, and anti-inflammatory effects of N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X may lead to the development of novel therapies for neurological and inflammatory disorders. Finally, the use of N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X as a tool N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide to study the endocannabinoid system in pain modulation may lead to a better understanding of this complex system and the development of more effective pain therapies.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potent anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide X has been investigated for its potential use as a tool N-(2,3-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide to study the role of the endocannabinoid system in pain modulation.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-13-7-3-8-14(16(13)20)21-15(23)9-4-10-22-17(24)11-5-1-2-6-12(11)18(22)25/h1-3,5-8H,4,9-10H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTRTLFDRBZNIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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